6beta-Hydroxymethandrostenolone
Overview
Description
6beta-Hydroxymethandrostenolone is a metabolite of Methandrostenolone, an anabolic steroid commonly used for its muscle-building properties. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activities .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
This interaction could involve binding to receptors, altering enzyme activity, or modulating signal transduction pathways .
Biochemical Pathways
It is plausible that the compound could influence various metabolic and signaling pathways, given its potential interactions with different targets within the cell .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Given its potential interactions with various targets, it is likely that the compound could influence a range of cellular processes, potentially leading to changes in cell function, gene expression, or signal transduction .
Action Environment
The action, efficacy, and stability of 6beta-Hydroxymethandrostenolone could be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
6beta-Hydroxymethandrostenolone plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, which are involved in its metabolism. The compound also interacts with androgen receptors, influencing protein synthesis and muscle growth. These interactions are crucial for understanding the compound’s anabolic effects and potential therapeutic applications .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance protein synthesis in muscle cells, leading to increased muscle mass. Additionally, it may affect the expression of genes involved in muscle growth and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to androgen receptors, which leads to the activation of specific genes involved in muscle growth. This binding interaction triggers a cascade of molecular events, including the activation of transcription factors and the upregulation of anabolic pathways. The compound may also inhibit certain enzymes, further enhancing its anabolic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may promote muscle growth without significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as liver damage or hormonal imbalances. Understanding the dosage thresholds is essential for optimizing its therapeutic use and minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs. The compound’s effects on metabolic flux and metabolite levels are also important considerations for its application in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These mechanisms determine the compound’s localization and accumulation in target tissues, such as muscle and liver. Understanding these transport and distribution pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
The preparation of 6beta-Hydroxymethandrostenolone involves several synthetic routes and reaction conditions. One common method starts with Methandrostenolone, which undergoes hydroxylation at the 6beta position. This process typically involves the use of specific enzymes or chemical reagents to introduce the hydroxyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6beta-Hydroxymethandrostenolone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to remove the hydroxyl group, forming Methandrostenolone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6beta-Hydroxymethandrostenolone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Methandrostenolone and its metabolites.
Biology: The compound is studied for its effects on cellular processes and its potential role in regulating gene expression.
Medicine: Research focuses on its anabolic properties and potential therapeutic applications in muscle-wasting diseases.
Industry: It is used in the development of performance-enhancing drugs and supplements.
Comparison with Similar Compounds
6beta-Hydroxymethandrostenolone is similar to other anabolic steroids like Methandrostenolone, Oxandrolone, and Stanozolol. it is unique due to the presence of the hydroxyl group at the 6beta position, which may influence its biological activity and metabolism. This structural difference can result in variations in potency, efficacy, and side effects compared to other anabolic steroids .
Similar Compounds
- Methandrostenolone
- Oxandrolone
- Stanozolol
- Nandrolone
- Trenbolone
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJFTMGLMNCTJ-INIPNLRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043350 | |
Record name | 6beta-Hydroxymethandrostenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6b-Hydroxymethandienone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33526-41-9 | |
Record name | 6β-Hydroxymethandienone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33526-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6beta-Hydroxymethandrostenolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxymethandrostenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-HYDROXYMETHANDROSTENOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37CM39S94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6b-Hydroxymethandienone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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